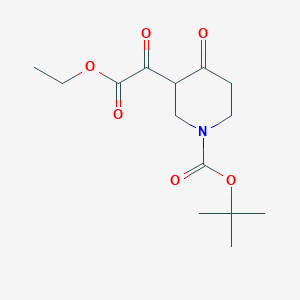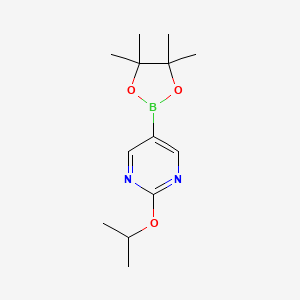
N-(5-Fluor-3-(3-Hydroxypropyl)pyridin-2-yl)-pivalamid
Übersicht
Beschreibung
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and a pivalamide group
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
N-(5-Fluor-3-(3-Hydroxypropyl)pyridin-2-yl)-pivalamid: kann als potenzielles Borreagens in Suzuki–Miyaura-Kreuzkupplungsreaktionen dienen. Diese Reaktion ist ein zentrales Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie und wird häufig zur Synthese verschiedener chemischer Verbindungen verwendet, darunter Pharmazeutika, Agrochemikalien und organische Materialien .
Zielprotein-Degradation
Die Verbindung könnte bei der Entwicklung von heterocyclischen Degronomeren verwendet werden. Dies sind Moleküle, die an E3-Ubiquitin-Ligasen binden und zur gezielten Degradation spezifischer Proteine führen. Dieser Ansatz hat therapeutisches Potenzial bei der Behandlung von Krankheiten, bei denen die Degradation fehlerhafter oder überexprimierter Proteine von Vorteil ist .
Entwicklung von Organobor-Reagenzien
Als Organoborverbindung könnte es für spezifische Eigenschaften bei der Entwicklung neuer Organobor-Reagenzien maßgeschneidert werden. Diese Reagenzien sind in der modernen synthetischen Chemie von entscheidender Bedeutung für ihre Stabilität, einfache Herstellung und Umweltfreundlichkeit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 5-position of the pyridine ring.
Alkylation: Attachment of a 3-hydroxypropyl group to the 3-position of the pyridine ring.
Amidation: Formation of the pivalamide group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of new derivatives with different functional groups.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in studies to understand biological pathways.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the pivalamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-acetamide
- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-benzamide
- N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-butyramide
Comparison:
- Structural Differences: Variations in the amide group (e.g., pivalamide vs. acetamide) can influence the compound’s properties.
- Biological Activity: Differences in biological activity due to changes in molecular interactions.
- Chemical Stability: Variations in stability under different conditions.
N-(5-Fluoro-3-(3-hydroxypropyl)pyridin-2-YL)-pivalamide stands out due to its unique combination of a fluorinated pyridine ring and a bulky pivalamide group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-[5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)12(18)16-11-9(5-4-6-17)7-10(14)8-15-11/h7-8,17H,4-6H2,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCBHENIVPFSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)


![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)


![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)


![Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391856.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)

![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
